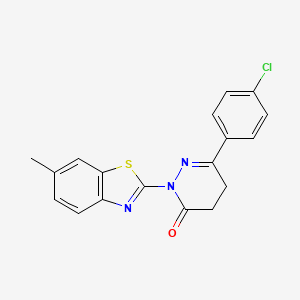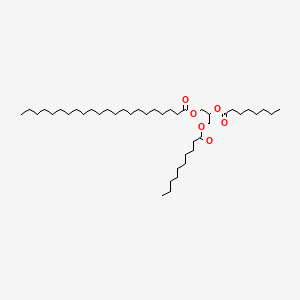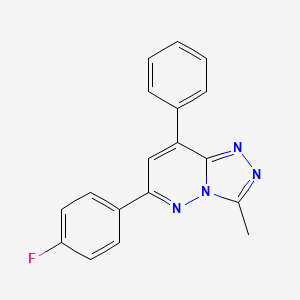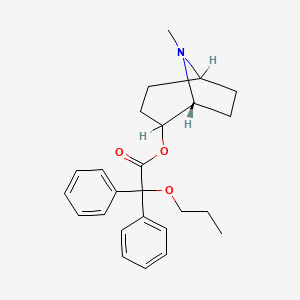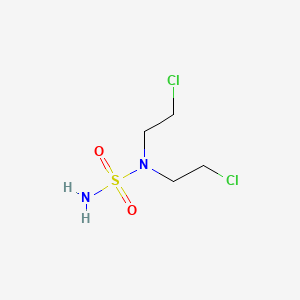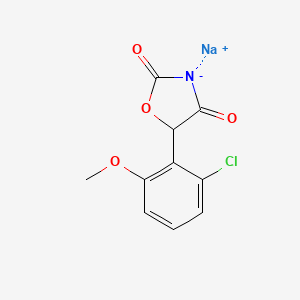
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and methoxy-substituted phenyl ring attached to an oxazolidinedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium typically involves the reaction of 2-chloro-6-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of palladium-catalyzed Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-6-methoxyphenyl)-1,3-oxazolidine-2,4-dione
- 5-(5-chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dione
- 5-(chloromethyl)-2,3-diphenyl-1,3-oxazolidine
Uniqueness
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium is unique due to its specific substitution pattern on the phenyl ring and its oxazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
82128-30-1 |
|---|---|
Molecular Formula |
C10H7ClNNaO4 |
Molecular Weight |
263.61 g/mol |
IUPAC Name |
sodium;5-(2-chloro-6-methoxyphenyl)-1,3-oxazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C10H8ClNO4.Na/c1-15-6-4-2-3-5(11)7(6)8-9(13)12-10(14)16-8;/h2-4,8H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
GDIVOKBLMYRROH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C2C(=O)[N-]C(=O)O2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)
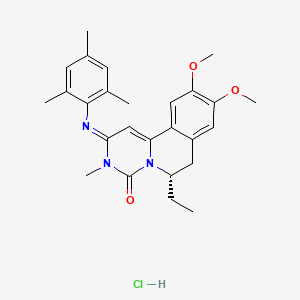
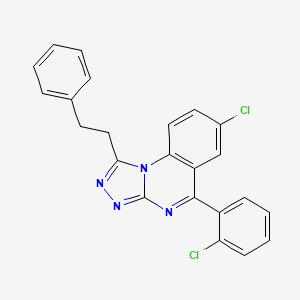
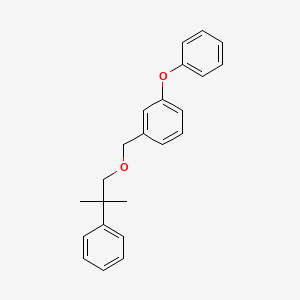
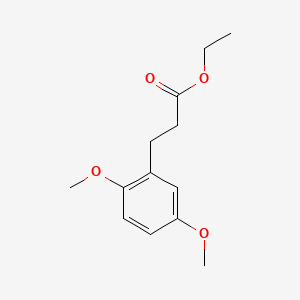

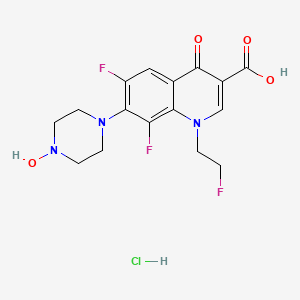
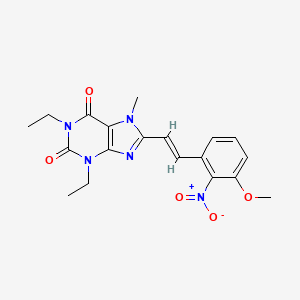
![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)
